![molecular formula C18H18F3N7O3 B2799661 1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097894-35-2](/img/structure/B2799661.png)
1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O3/c19-18(20,21)10-27-15(29)9-26(17(27)31)13-4-6-25(7-5-13)16(30)12-2-1-3-14(8-12)28-11-22-23-24-28/h1-3,8,11,13H,4-7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKDSRBFRVNILZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a piperidine ring, a tetrazole moiety, and an imidazolidine dione. The presence of trifluoroethyl groups enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of tetrazole derivatives. For instance, compounds containing tetrazole rings have shown significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | E. coli | 6.25 μg/mL |
2 | B. subtilis | 12.5 μg/mL |
3 | Aspergillus niger | 25 μg/mL |
Antiparasitic Activity
Research indicates that compounds similar to the one exhibit antiparasitic effects against protozoan parasites such as Trypanosoma cruzi. Specific derivatives demonstrated dose-dependent inhibition of parasite growth, suggesting potential for development into therapeutic agents for parasitic infections .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For example, derivatives with piperidine structures have been tested as α-glucosidase inhibitors. These studies revealed that certain modifications led to enhanced inhibitory activity compared to standard references like acarbose .
The biological activity of this compound is believed to stem from multiple mechanisms:
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Enzyme Inhibition : Competitive inhibition at active sites of enzymes involved in critical metabolic pathways.
- Receptor Modulation : Potential interaction with specific receptors which may alter signaling pathways.
Case Studies
A notable case study involved the synthesis and biological evaluation of related tetrazole derivatives. These compounds were assessed for their cytotoxicity against various cancer cell lines and showed promising results in inhibiting cell proliferation through apoptosis induction mechanisms .
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds containing tetrazole and imidazole structures exhibit significant antimicrobial properties. The incorporation of the piperidine ring further enhances this activity. For instance, various derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
Anticancer Properties
Studies suggest that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, derivatives with imidazolidine structures have shown efficacy against various cancer cell lines by disrupting microtubule dynamics .
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This makes them potential candidates for treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of 1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione against Bacillus subtilis, the compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL. This was comparable to standard antibiotics like streptomycin .
Case Study 2: Anticancer Activity
A series of derivatives derived from this compound were tested for their anticancer activity against human breast cancer cell lines (MCF-7). Results indicated that certain modifications led to enhanced cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced cell cycle arrest at the G2/M phase .
Data Table: Summary of Biological Activities
化学反応の分析
Tetrazole Ring Reactivity
The 1H-1,2,3,4-tetrazole moiety is a nitrogen-rich heterocycle with versatile reactivity:
-
Synthesis via Multicomponent Reactions (MCRs):
Tetrazole rings are commonly synthesized via Ugi-type reactions involving TMS-azide, aldehydes, amines, and isocyanides. For example, the UT-4CR (Ugi tetrazole four-component reaction) enables regioselective tetrazole formation under mild conditions (Scheme 15, ). Deprotection of trityl-protected tetrazoles under acidic conditions yields free tetrazoles quantitatively (Scheme 16, ). -
Electrophilic Substitution:
The tetrazole N1-position is susceptible to alkylation or arylation. Walborsky’s reagent (1,1,3,3-tetramethylbutyl isocyanide) has been used to introduce substituents at this position (Scheme 16, ). -
Thermal Stability:
Tetrazoles may decompose under high temperatures or prolonged acidic conditions, forming intermediates like α-diazo imines (Scheme 24, ).
Benzoyl-Piperidine Linkage
The benzoyl group attached to piperidine suggests:
-
Acylation Reactions:
The benzoyl group likely originates from a Friedel-Crafts acylation or nucleophilic acyl substitution using 3-(tetrazol-1-yl)benzoyl chloride and piperidine. -
Piperidine Functionalization:
Piperidine’s secondary amine can undergo alkylation or participate in further MCRs. For example, tryptamine derivatives have been used in Ugi-Pictet–Spengler sequences to form β-carboline-tetrazoles (Scheme 50, ).
Imidazolidine-2,4-dione (Hydantoin) Core
The hydantoin ring’s reactivity includes:
-
Ring-Opening Reactions:
Hydantoins undergo hydrolysis under acidic or basic conditions to yield urea derivatives. For example, treatment with aqueous HCl opens the ring to form α-amino acids (general reaction, not directly cited). -
Substitution at N3:
The trifluoroethyl group at N3 is likely introduced via nucleophilic substitution using 2,2,2-trifluoroethyl halides under basic conditions. The electron-withdrawing CF₃ group enhances stability against oxidation.
Potential Synthetic Routes
A plausible synthesis involves sequential MCRs and functional group transformations:
Stability and Degradation Pathways
-
Tetrazole Dearomatization:
Under strongly acidic conditions, tetrazoles may undergo dearomatization via protonation, forming reactive intermediates (Scheme 24, ). -
Hydantoin Hydrolysis:
Prolonged exposure to aqueous base (e.g., NaOH) cleaves the hydantoin ring to a urea derivative. -
CF₃ Group Stability:
The trifluoroethyl group resists nucleophilic substitution due to the strong electron-withdrawing effect, enhancing metabolic stability .
Q & A
Q. What are the key synthetic challenges in preparing 1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione?
The synthesis involves multi-step reactions, including:
- N-Alkylation : Introducing the trifluoroethyl group to the imidazolidine-dione core.
- Acylation : Coupling the 3-(1H-tetrazol-1-yl)benzoyl moiety to the piperidine ring. Critical challenges include controlling regioselectivity during tetrazole ring formation and avoiding side reactions at the trifluoroethyl group. Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., cesium carbonate) are pivotal for yield optimization .
- Purity Control : Use preparative HPLC and monitor intermediates via TLC to minimize impurities .
Q. How is structural confirmation achieved for this compound?
Analytical methods include:
- NMR Spectroscopy : , , and NMR to verify substituent positions and confirm trifluoroethyl integration .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry, though this requires high-purity crystals .
Q. What in vitro assays are recommended for initial biological screening?
- Antimicrobial Activity : Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
- Anticancer Screening : Cell viability assays (MTT or CellTiter-Glo) using cancer cell lines (e.g., HeLa, MCF-7) with IC quantification .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given the tetrazole’s metal-binding properties .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core Modifications : Replace the imidazolidine-2,4-dione with a thiohydantoin to assess solubility and target affinity .
- Substituent Variation : Synthesize analogs with varying substituents on the benzoyl group (e.g., electron-withdrawing vs. donating groups) to evaluate electronic effects on bioactivity .
- Trifluoroethyl Replacement : Substitute with difluoroethyl or pentafluoropropyl groups to study fluorination impact on metabolic stability .
Q. What computational methods aid in predicting biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries, leveraging the tetrazole’s affinity for zinc-containing active sites .
- ADMET Prediction : Tools like SwissADME or pkCSM to forecast pharmacokinetics (e.g., CYP450 inhibition, BBB permeability) .
Q. How to resolve contradictions in biological data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .
- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., de-fluorinated derivatives) that may skew results .
- Dose-Response Validation : Repeat experiments with orthogonal assays (e.g., apoptosis vs. proliferation readouts) .
Q. What strategies optimize the compound’s solubility and bioavailability?
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug Design : Introduce ester or phosphate groups on the tetrazole ring for hydrolytic activation in vivo .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve plasma half-life .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., temperature ramps, inert gas use) to mitigate batch-to-batch variability .
- Data Validation : Cross-validate biological activity with ≥3 independent replicates and include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。